4-Fluoro-1-methyl-1H-indazol-3-amine
Overview
Description
“4-Fluoro-1-methyl-1H-indazol-3-amine” is a chemical compound with the empirical formula C8H8FN3 . It is a derivative of indazole, a heterocyclic compound that is important in drug molecules . Indazole derivatives are known for their diverse biological activities, making them a significant focus in the field of medicinal chemistry .
Synthesis Analysis
Indazole derivatives have been synthesized using various methods . For instance, a novel series of 1H-indazol-3-amine scaffold derivatives were synthesized using scaffold hopping and molecular hybridization strategies . These compounds were developed to be potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a critical role in promoting cancer formation and progression .Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds with a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable and is therefore the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . This is due to the diverse functional groups they can bear, which allows them to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-1-methyl-1H-indazol-3-amine” can be inferred from its molecular structure. It has a molecular weight of 165.17 . More specific properties such as melting point, boiling point, and solubility would require experimental determination.Scientific Research Applications
Antitumor Activity
4-Fluoro-1-methyl-1H-indazol-3-amine derivatives have been synthesized and studied for their potential antitumor activity. Several studies have reported on the synthesis of such compounds and their inhibitory effects on cancer cell proliferation. For instance, one derivative demonstrated significant inhibition against various cancer cell lines, indicating its potential as an antitumor agent (Hao et al., 2017). A related study found that another derivative exhibited distinct inhibition on the proliferation of cancer cell lines, further supporting the potential of these compounds in cancer treatment (Tang & Fu, 2018).
Corrosion Inhibition
The compound has also been investigated for its role in corrosion inhibition. A study explored the effectiveness of triazole Schiff bases, including a derivative of 4-Fluoro-1-methyl-1H-indazol-3-amine, as corrosion inhibitors for mild steel in acid media. The findings indicated that the efficiency of these inhibitors increased with concentration and highlighted their potential in protecting metals from corrosion (Chaitra, Mohana, & Tandon, 2015).
Chiral Resolution and Analysis
The compound has been used in the development of chiral resolution reagents. One study outlined the use of a related derivative for determining the enantiomeric excess of α-chiral amines, showcasing its utility in the analysis of chiral compounds (Rodríguez-Escrich et al., 2005).
Photophysical Properties
Research has also delved into the synthesis of fully substituted 1H-1,2,4-triazol-3-amines and their photophysical properties, indicating potential applications in organic, medicinal chemistry, and optical materials. The study highlighted the eco-friendly and versatile nature of the synthesis process and the interesting fluorescence and aggregation-induced emission properties of the synthesized compounds (Guo et al., 2021).
properties
IUPAC Name |
4-fluoro-1-methylindazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOXHOSIONDOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570381 | |
Record name | 4-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-methyl-1H-indazol-3-amine | |
CAS RN |
162502-44-5 | |
Record name | 4-Fluoro-1-methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-fluoro-1-methylindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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